molecular formula C21H15F3N2OS B2454457 N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 478033-52-2

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

Cat. No.: B2454457
CAS No.: 478033-52-2
M. Wt: 400.42
InChI Key: YTVZLFNXDWIOAZ-BRJLIKDPSA-N
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Description

Properties

IUPAC Name

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2OS/c22-21(23,24)16-6-3-4-13(10-16)12-25-26-20(27)18-11-15-9-8-14-5-1-2-7-17(14)19(15)28-18/h1-7,10-12H,8-9H2,(H,26,27)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVZLFNXDWIOAZ-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-(trifluoromethyl)benzaldehyde and 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide in the presence of an acid catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active sites of metalloenzymes . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Biological Activity

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of Schiff base hydrazones, characterized by their ability to form stable complexes with transition metal ions. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with metal ions and inhibit metalloenzymes. This interaction can lead to the inhibition of various biological pathways, including:

  • Enzyme Inhibition : The compound can bind to the active sites of metalloenzymes, disrupting their function.
  • Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria.

Antibacterial Studies

Recent research evaluated the antibacterial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Bacterial Strain MIC (μg/mL) Standard Antibiotic (Ciprofloxacin)
Escherichia coli6.256.25
Staphylococcus aureus12.512.5
Pseudomonas aeruginosa6.256.25
Klebsiella pneumoniae12.512.5

These results indicate that the compound exhibits comparable antibacterial activity to ciprofloxacin, making it a promising candidate for further development in antimicrobial therapies .

Case Studies

  • Synthesis and Evaluation : A study synthesized various hydrazone derivatives and evaluated their biological activities. The presence of the hydrazone moiety was crucial for enhancing antibacterial properties .
  • Mechanistic Insights : Research indicated that the compound's interaction with metal ions could inhibit key metabolic enzymes in bacteria, leading to cell death . This mechanism highlights the potential for developing new antibiotics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and reaction time (8–24 hours). For example, the trifluoromethylphenyl hydrazone moiety requires condensation under acidic conditions (e.g., acetic acid) to ensure regioselectivity . Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity. NMR monitoring of intermediate hydrazide formation is recommended to confirm reaction progress .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for verifying the E-configuration of the hydrazone bond (δ 8.5–9.0 ppm for the imine proton) and the dihydronaphthothiophene scaffold (aromatic protons at δ 6.8–7.8 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) confirm the carbohydrazide group .
  • X-ray crystallography : Resolves geometric ambiguities; the trifluoromethyl group typically exhibits a twisted conformation relative to the phenyl ring .

Q. What protocols are recommended for ensuring compound stability during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the hydrazone bond. Stability tests via HPLC (C18 column, acetonitrile/water mobile phase) should be conducted monthly to monitor degradation, particularly in the presence of moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electron-deficient trifluoromethylphenyl group’s influence on electrophilic substitution reactions. Molecular docking (AutoDock Vina) identifies potential protein targets, such as kinases or DNA topoisomerases, by simulating binding affinities to active sites. These predictions guide experimental validation via enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use MIC assays (for antimicrobial studies) with consistent inoculum sizes (1–5 × 105^5 CFU/mL) .
  • For anticancer activity, employ MTT assays across multiple cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations normalized to positive controls (e.g., doxorubicin) .
  • Assess purity (>98% by HPLC) to rule out impurity-driven artifacts .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?

  • Methodological Answer :

  • Modify the trifluoromethyl group : Replace with –CF2_2H or –OCF3_3 to evaluate steric and electronic effects on target binding .
  • Functionalize the dihydronaphthothiophene core : Introduce electron-withdrawing groups (e.g., –NO2_2) at position 3 to enhance intercalation with DNA .
  • Comparative assays : Test derivatives against wild-type and mutant enzymes (e.g., EGFR T790M) to identify selectivity drivers .

Q. What advanced techniques characterize the compound’s interaction with biomacromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}, koff_{off}) to immobilized proteins (e.g., BSA for plasma protein binding studies) .
  • Fluorescence quenching : Monitors interactions with DNA (e.g., ct-DNA) via changes in ethidium bromide emission at 600 nm .
  • Circular Dichroism (CD) : Detects conformational changes in enzymes (e.g., α-helix to β-sheet transitions) upon ligand binding .

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